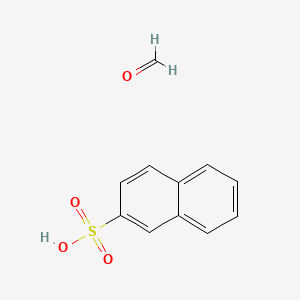

Formaldehyde;naphthalene-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

26353-67-3 |

|---|---|

Molecular Formula |

C11H10O4S |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

formaldehyde;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2 |

InChI Key |

RRDQTXGFURAKDI-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Canonical SMILES |

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Other CAS No. |

29321-75-3 |

Synonyms |

PRO 2000 PRO-2000 PRO2000 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Formaldehyde Naphthalene-2-Sulfonic Acid Polymer

Introduction

Formaldehyde naphthalene-2-sulfonic acid polymer, also known as sulfonated naphthalene formaldehyde condensate (SNF) or poly(naphthalene sulfonate formaldehyde) (PNS), is a synthetic polymer with significant industrial applications.[1] It is widely utilized as a high-range water reducer (superplasticizer) in concrete formulations, a dispersing agent in various industries including textiles and ceramics, and as a tanning agent.[2] The polymer's efficacy stems from its anionic nature and specific molecular architecture, which are direct outcomes of its synthesis process.[1] This technical guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and other relevant fields.

The synthesis of this polymer is a multi-step process that involves the sulfonation of naphthalene followed by a condensation reaction with formaldehyde.[1][3][4] The final properties of the polymer, such as its molecular weight and degree of sulfonation, are highly dependent on the precise control of reaction conditions.

Core Synthesis Mechanism

The synthesis of formaldehyde naphthalene-2-sulfonic acid polymer proceeds through three primary stages: sulfonation of the naphthalene precursor, condensation polymerization with formaldehyde, and subsequent neutralization.[1]

Sulfonation of Naphthalene

The initial step involves the electrophilic aromatic substitution of naphthalene with sulfuric acid to introduce sulfonic acid (-SO₃H) groups onto the naphthalene ring.[1] The position of the sulfonic acid group is critically influenced by the reaction temperature.

-

Kinetic vs. Thermodynamic Control : At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid). At higher temperatures (160-165°C), the reaction is under thermodynamic control, leading to the more stable naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid) as the major product.[5] For the synthesis of this polymer, the β-isomer is the desired starting material due to its greater stability and reduced steric hindrance in the subsequent condensation step.[5]

Condensation Polymerization with Formaldehyde

The core of the polymer formation is the condensation reaction between naphthalene-2-sulfonic acid and formaldehyde under acidic conditions.[1][5] This process can be conceptually divided into two key phases:

-

Hydroxymethylation : In the acidic medium, formaldehyde is protonated to form a highly reactive electrophile, a hydroxymethyl cation (⁺CH₂OH).[6] This electrophile then attacks the electron-rich positions of the naphthalene-2-sulfonic acid ring, typically the α-positions (positions 5 and 8), which are activated for electrophilic substitution. This results in the formation of hydroxymethylated naphthalene sulfonic acid intermediates.

-

Methylene Bridge Formation : The hydroxymethyl groups on the naphthalene rings are subsequently protonated and lose a water molecule to form a benzylic carbocation.[6] This carbocation is a potent electrophile that rapidly attacks another naphthalene sulfonic acid molecule, forming a stable methylene bridge (-CH₂-) that links the two naphthalene units.[1][6] This condensation step repeats, leading to the growth of the polymer chain.[6] The degree of polymerization is influenced by factors such as the molar ratio of the reactants, temperature, and reaction time.[7]

Neutralization

The final step in the industrial production of the polymer is the neutralization of the acidic polymer solution with a base, typically sodium hydroxide (NaOH), to form the sodium salt of the sulfonated naphthalene formaldehyde condensate.[1][4] This neutralization converts the sulfonic acid groups into their sodium salt form (-SO₃Na), which enhances the polymer's solubility in water and its stability.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of formaldehyde naphthalene-2-sulfonic acid polymer in a laboratory setting.

Materials and Equipment:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Formaldehyde solution (37-40%)

-

Sodium hydroxide solution

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Sulfonation of Naphthalene

-

Place a specific molar amount of naphthalene into the three-necked flask and heat it to a molten state at approximately 100°C.

-

Gradually add a defined molar ratio of concentrated sulfuric acid to the molten naphthalene through the dropping funnel over a period of 30-60 minutes while maintaining vigorous stirring.

-

After the addition is complete, raise the temperature of the reaction mixture to 150-160°C and maintain it for 2-3 hours to ensure the formation of naphthalene-2-sulfonic acid.[8]

-

Cool the reaction mixture to approximately 90°C.[8]

Step 2: Condensation with Formaldehyde

-

Slowly add a predetermined molar ratio of formaldehyde solution to the naphthalene sulfonic acid mixture. The molar ratio of naphthalene to formaldehyde is a critical parameter, with optimal ranges often cited as 1:(0.7–0.9).[7]

-

Heat the mixture to reflux at around 100-120°C and maintain this temperature for 4-18 hours, depending on the desired molecular weight.[7][8] The progress of the condensation can be monitored by measuring the viscosity of the reaction mixture.

-

After the condensation period, cool the resulting polymer solution to room temperature.

Step 3: Neutralization

-

Slowly add a sodium hydroxide solution to the cooled polymer solution with continuous stirring until the pH of the solution reaches a neutral or slightly alkaline range (pH 7-9).

-

The final product is an aqueous solution of the sodium salt of formaldehyde naphthalene-2-sulfonic acid polymer. If a solid product is desired, it can be obtained by drying the neutralized solution.

Quantitative Data Presentation

The synthesis of formaldehyde naphthalene-2-sulfonic acid polymer involves precise control over several quantitative parameters. The following tables summarize typical values found in the literature.

Table 1: Typical Reaction Parameters for the Synthesis of Formaldehyde Naphthalene-2-Sulfonic Acid Polymer

| Parameter | Sulfonation Step | Condensation Step |

| Molar Ratio (Naphthalene:Sulfuric Acid) | 1:1.1 - 1:1.5 | - |

| Molar Ratio (Naphthalene Sulfonic Acid:Formaldehyde) | - | 1:0.8 - 1:1.2 |

| Temperature | 160-165°C | 95-110°C |

| Reaction Time | 2-4 hours | 4-8 hours |

| Catalyst | Sulfuric Acid (reactant and catalyst) | Sulfuric Acid (from previous step) |

Table 2: Spectroscopic Data for Structural Characterization

| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |

| FTIR (cm⁻¹) | 3400-3500 (broad) | O-H stretching (residual water) |

| 1600-1630 | Aromatic C=C stretching | |

| 1180-1200 | Asymmetric S=O stretching of sulfonate group | |

| 1040-1060 | Symmetric S=O stretching of sulfonate group | |

| 820-840 | C-H out-of-plane bending for β-substituted naphthalene | |

| 680-700 | C-S stretching | |

| ¹H NMR (ppm) | 7.0-8.5 | Aromatic protons of the naphthalene ring |

| 4.0-5.0 | Methylene bridge protons (-CH₂-) |

Mandatory Visualizations

The following diagrams illustrate the synthesis mechanism and a typical experimental workflow.

Caption: Overall synthesis pathway for formaldehyde naphthalene-2-sulfonic acid polymer.

Caption: A typical experimental workflow for the synthesis process.

References

- 1. chinalignin.com [chinalignin.com]

- 2. Sodium Polynaphthalene Sulfonate - Ataman Kimya [atamanchemicals.com]

- 3. Evalution of various parameters in synthesis of PNS [amnc.aut.ac.ir]

- 4. chinalignin.com [chinalignin.com]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Mixing naphthalene, formaldehyde and sulfuric acid (Marquis reagent + naphthalene) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Formaldehyde;naphthalene-2-sulfonic acid | 26353-67-3 | Benchchem [benchchem.com]

- 8. US4256871A - Synthetic polymer emulsifier from condensation of naphthalene sulfonic acid, alkyl benzene sulfonic acid and formaldehyde - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Sulfonated Naphthalene Formaldehyde Condensates: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sulfonated naphthalene formaldehyde condensates (SNFCs), also known as sodium naphthalene sulfonate formaldehyde. This polymer is a widely utilized superplasticizer and dispersing agent with significant applications across various industries, including construction, textiles, and agriculture. This document details its chemical structure, physicochemical properties, synthesis, and the experimental protocols for its characterization.

Chemical Structure and Composition

Sulfonated naphthalene formaldehyde condensate is an anionic surfactant belonging to the class of polymeric dispersants.[1] Its molecular architecture is comprised of repeating units of sulfonated naphthalene linked by methylene bridges.[2]

The key structural components are:

-

Naphthalene Rings: These polycyclic aromatic hydrocarbon units form the hydrophobic backbone of the polymer.[2]

-

Sulfonate Groups (–SO₃Na): Attached to the naphthalene rings, these hydrophilic groups are responsible for the polymer's negative charge and high water solubility.[2]

-

Methylene Bridges (–CH₂–): These linkages, formed from the condensation reaction with formaldehyde, connect the sulfonated naphthalene units into a polymeric chain.[2]

The general chemical formula for SNFC is approximately (C₁₀H₇SO₃Na)n, where 'n' signifies the degree of polymerization.[2] This degree of polymerization typically ranges from 2 to 10, resulting in a molecular weight that can vary between 500 and 2500 g/mol , which can be tailored for specific applications.[2]

Physicochemical Properties

SNFC is typically a yellowish to brown powder or a dark brown aqueous liquid.[1][3] It is readily soluble in water due to the presence of the sulfonate groups.[4] The properties of SNFC can be influenced by its molecular weight, degree of sulfonation, and the presence of impurities such as sodium sulfate.

Table 1: General Physicochemical Properties of SNFC

| Property | Typical Value/Description | Reference(s) |

| Appearance | Yellowish to brown powder or dark brown liquid | [1] |

| pH (aqueous solution) | 7-9 (slightly alkaline) | [3] |

| Solid Content (%) | ≥ 92 (for powder form) | |

| Solubility | Readily soluble in water | [4] |

| Thermal Stability | Stable at high temperatures | |

| Chemical Stability | Resistant to acids, bases, and hard water | |

| Density (powder) | 400 - 700 kg/m ³ | [5] |

Table 2: Typical Specifications for Different Grades of SNFC Powder

| Parameter | SNF-A | SNF-B | SNF-C | Reference(s) |

| Solid Content (%) ≥ | 92 | 92 | 92 | |

| pH Value | 7-9 | 7-9 | 7-9 | |

| Na₂SO₄ Content (%) ≤ | 5 | 10 | 18 | |

| Chlorine Content (%) ≤ | 0.3 | 0.4 | 0.5 | |

| Water Reducing Rate (%) | 26 | 25 | 23 |

Mechanism of Action as a Dispersant

The efficacy of SNFC as a dispersant stems from its anionic surfactant properties. In an aqueous system, the SNFC molecules adsorb onto the surface of suspended particles, such as cement grains or dye particles.[2] The negatively charged sulfonate groups orient outwards, imparting a strong negative surface charge to the particles. This leads to electrostatic repulsion between the particles, preventing their agglomeration and promoting a stable, uniform dispersion.[2]

Experimental Protocols

Synthesis of Sulfonated Naphthalene Formaldehyde Condensate

The synthesis of SNFC is a multi-step process involving sulfonation, condensation, and neutralization.[2] The following is a representative laboratory-scale protocol.

Materials and Equipment:

-

Naphthalene (industrial grade)

-

Concentrated sulfuric acid (98%)

-

Formaldehyde solution (37%)

-

Sodium hydroxide

-

Three-necked flask

-

Electric stirrer

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Sulfonation:

-

Add 30 g of naphthalene to a three-necked flask and heat to 137°C while stirring to melt the naphthalene.[6]

-

Slowly add 14.5 mL of 98% concentrated sulfuric acid to the flask over a period of 30 minutes. The temperature will rise; maintain the reaction temperature at approximately 160°C.[6]

-

Continue the reaction at this temperature for 180 minutes to favor the formation of β-naphthalene sulfonic acid.[6]

-

-

Hydrolysis:

-

Reduce the temperature to about 140°C.

-

Add 4.5 mL of distilled water and allow the mixture to hydrolyze for 20 minutes. This step helps to remove any α-naphthalene sulfonic acid isomer.[6]

-

-

Condensation:

-

Neutralization and Purification:

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the SNFC polymer, confirming its structure.

-

Sample Preparation: Mix 1-2 mg of the dried SNFC powder with 20 g of dry potassium bromide (KBr). Grind the mixture evenly in an agate mortar and press it into a transparent pellet.[9]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 400-4000 cm⁻¹.[9]

-

Expected Peaks:

-

~1030-1200 cm⁻¹: Characteristic peaks for the sulfonic groups (S=O).

-

~1600 cm⁻¹: Aromatic C=C stretching from the naphthalene rings.

-

C-H out-of-plane bending: Vibrations indicative of substituted naphthalene rings.[10]

-

GPC is a powerful technique for determining the molecular weight distribution of the SNFC polymer.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. Advanced systems may also include UV absorbance and light scattering detectors for more detailed analysis.[11]

-

Columns: A set of columns packed with porous gel beads suitable for separating water-soluble polymers in the expected molecular weight range.

-

Mobile Phase: An aqueous buffer solution is typically used as the mobile phase.

-

Calibration: The system should be calibrated with polymer standards of known molecular weight (e.g., polyethylene glycol or polystyrene sulfonate standards) to generate a calibration curve of elution volume versus log(molecular weight).

-

Analysis: Dissolve a known concentration of the SNFC sample in the mobile phase, filter it, and inject it into the GPC system. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.

Ion-pair chromatography (IPC), a mode of HPLC, can be used for the quantitative analysis of SNFC oligomers.[12]

-

Instrumentation: An HPLC system with a fluorescence detector.

-

Column: An octadecylsilica (C18) column (e.g., 5 µm, 250 mm x 4.6 mm).[13]

-

Mobile Phase: A gradient of an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium bromide - TBABr) and an organic modifier like acetonitrile.[13]

-

Detection: Fluorescence detection with an excitation wavelength (λex) of 230 nm and an emission wavelength (λem) of 360 nm.[13]

-

Quantification: The concentration of individual oligomers can be determined by comparing their peak areas to those of synthesized standards. This method can achieve low detection limits, in the range of 3-8 ng/L for individual homologues in water samples.[12][13]

Applications

The unique properties of SNFC make it a versatile material in several industrial applications:

-

Construction Industry: Primarily used as a high-range water-reducing admixture (superplasticizer) in concrete. It significantly improves the workability and strength of concrete by allowing for a lower water-to-cement ratio.[1][14]

-

Textile Industry: Acts as a dispersing agent for dyes, ensuring uniform color distribution and preventing the agglomeration of dye particles.[1]

-

Agriculture: Used in the formulation of pesticides as a dispersing agent.[1]

-

Other Industries: Employed as a dispersant in the manufacturing of rubber, leather tanning, and gypsum boards.[1]

Conclusion

Sulfonated naphthalene formaldehyde condensates are synthetic polymers of significant industrial importance, primarily due to their excellent dispersing capabilities. A thorough understanding of their chemical structure, properties, and the methods for their synthesis and characterization is crucial for their effective application and for the development of new materials. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this versatile polymer.

References

- 1. Introduction to Sodium Naphthalene Sulfonate Formaldehyde(SNF) - Vinati Organics Limited. [vinatiorganics.com]

- 2. chinalignin.com [chinalignin.com]

- 3. Sodium Polynaphthalene Sulfonate - Ataman Kimya [atamanchemicals.com]

- 4. Properties of Naphthalene Sulfonate Formaldehyde – GREEN AGROCHEM [greenagrochem.com]

- 5. santos.com [santos.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3067243A - Preparation of salts of naphthalene sulfonic acid-formaldehyde condensates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. Analysis of sulfonated naphthalene-formaldehyde condensates by ion-pair chromatography and their quantitative determination from aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datapdf.com [datapdf.com]

- 14. taoschem.com [taoschem.com]

An In-depth Technical Guide to the Early History and Discovery of Naphthalene-Based Superplasticizers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early history, discovery, synthesis, and mechanism of action of naphthalene-based superplasticizers. These organic polymers, also known as naphthalene sulfonate formaldehyde condensates (NSF), were among the first high-range water reducers to revolutionize the concrete industry.

Early History and Discovery

The foundational chemistry for naphthalene-based superplasticizers emerged from the advancements in polymer and dye chemistry in the early 20th century. The development of these superplasticizers is generally attributed to IG Farben in Germany in the 1930s. However, their application in the concrete industry was not realized until much later.

The breakthrough for their use in concrete technology occurred in Japan in the 1960s.[1] A Japanese soap company, Kao Corporation, developed a product named "Mighty 150," which was introduced to the Japanese ready-mix concrete industry in 1964.[2] This marked the first significant commercial use of naphthalene-based superplasticizers in concrete.

Synthesis of Naphthalene-Based Superplasticizers

The synthesis of naphthalene sulfonate formaldehyde condensate is a multi-step chemical process involving sulfonation, condensation, and neutralization.

Experimental Protocol: Synthesis of Sodium Naphthalene Sulfonate Formaldehyde Condensate

This protocol is a generalized representation based on common methods described in the literature.

Materials:

-

Industrial Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Formaldehyde solution (37-40%)

-

Sodium Hydroxide

Procedure:

-

Sulfonation:

-

Industrial naphthalene is heated to its molten state in a reaction kettle.

-

Concentrated sulfuric acid is added dropwise to the molten naphthalene. The molar ratio of naphthalene to sulfuric acid is typically around 1:1.0 to 1:1.05.[3]

-

The reaction temperature is maintained at approximately 160-165°C for several hours to favor the formation of β-naphthalene sulfonic acid.[3]

-

-

Condensation:

-

The reaction mixture containing β-naphthalene sulfonic acid is cooled to around 100°C.

-

Formaldehyde solution is then added to the mixture. The molar ratio of the sulfonated naphthalene to formaldehyde is typically in the range of 1:0.6 to 1:0.8.[3]

-

The condensation reaction is carried out at a temperature of 98-130°C for 2 to 8 hours.[3] This step results in the polymerization of naphthalene sulfonic acid units linked by methylene bridges.

-

-

Neutralization:

-

The resulting polymer is cooled and then neutralized with a sodium hydroxide solution to a pH of 7-9.[3] This step converts the sulfonic acid groups to their sodium salt form, yielding the final product, sodium naphthalene sulfonate formaldehyde condensate.

-

Mechanism of Action

Naphthalene-based superplasticizers function as powerful dispersants for cement particles in an aqueous environment. The primary mechanism of action is electrostatic repulsion.[1]

The long-chain polymer molecules of the naphthalene sulfonate formaldehyde condensate adsorb onto the surface of cement particles. The sulfonate groups (-SO3-) on the polymer backbone impart a strong negative charge to the cement particles. This results in electrostatic repulsion between the particles, preventing their flocculation and allowing for a more uniform dispersion. This dispersion of cement particles releases the water that would otherwise be entrapped in the flocs, thereby increasing the fluidity of the concrete mix.

Quantitative Data on Performance

The introduction of naphthalene-based superplasticizers allowed for significant improvements in the properties of fresh and hardened concrete.

| Performance Metric | Range of Improvement | Reference |

| Water Reduction | 15% - 30% | [4] |

| Compressive Strength Increase (28 days) | 15% - 80.2% | [1][4] |

| Slump Increase | Significant increase in fluidity | [1] |

Table 1: Performance Enhancements with Early Naphthalene-Based Superplasticizers

| Dosage (% by weight of cement) | Water Reduction (%) | 28-day Compressive Strength Gain (%) | Slump |

| 0.5 | - | - | - |

| 1.0 | - | - | - |

| 1.5 | up to 11.29 | 27 | Increased |

| 2.0 | up to 22.93 | 80.2 | Increased |

Table 2: Example of Quantitative Effects of a Naphthalene-Based Superplasticizer on C20/25 Concrete.[1]

Visualizations

Synthesis Pathway of Naphthalene Sulfonate Formaldehyde Condensate

Caption: Synthesis of Sodium Naphthalene Sulfonate Formaldehyde Condensate.

Mechanism of Action on Cement Particles

References

The Core of Condensation: A Technical Guide to the Polymerization of Naphthalene-2-Sulfonic Acid with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonated naphthalene-formaldehyde condensates (SNFCs) is a cornerstone of various industrial processes, finding applications as high-range water reducers (superplasticizers) in concrete, dispersing agents in dyes and pesticides, and as synthetic tanning agents.[1][2] This technical guide provides an in-depth exploration of the polymerization process of naphthalene-2-sulfonic acid with formaldehyde, detailing the reaction mechanisms, experimental protocols, and critical process parameters.

The Three-Stage Polymerization Process: From Naphthalene to Polymer

The industrial production of sodium naphthalene sulfonate formaldehyde condensate is a multi-step process that can be broadly categorized into three core stages: sulfonation, condensation, and neutralization.[3][4][5]

Stage 1: Sulfonation of Naphthalene

The initial step involves the sulfonation of naphthalene using concentrated sulfuric acid.[4] This electrophilic substitution reaction introduces sulfonic acid groups (-SO₃H) onto the naphthalene ring, enhancing its water solubility and reactivity.[1][3] The position of the sulfonic acid group is highly dependent on the reaction temperature. To favor the formation of the desired β-naphthalene sulfonic acid, the reaction is typically carried out at elevated temperatures, generally between 160°C and 165°C.[2][5] At lower temperatures, the formation of α-naphthalene sulfonic acid is more prevalent, which is less suitable for the subsequent condensation reaction.[2][6]

Stage 2: Condensation with Formaldehyde

Following sulfonation, the resulting naphthalene sulfonic acid undergoes a condensation reaction with formaldehyde.[4] This step forms methylene bridges (-CH₂-) that link the naphthalene sulfonic acid monomers, creating the polymer chain.[4] The reaction is conducted under acidic conditions, and the degree of polymerization is a critical factor influencing the final properties of the condensate.[7] The reaction temperature for this stage is typically controlled in the range of 95°C to 105°C.[8]

Stage 3: Neutralization

The final stage of the process is the neutralization of the acidic polymer solution.[3][4] A base, most commonly sodium hydroxide (NaOH) or calcium carbonate (CaCO₃), is added to the reaction mixture to neutralize the excess sulfuric acid and the sulfonic acid groups on the polymer chain.[3][8] This results in the formation of the sodium or calcium salt of the naphthalene sulfonate formaldehyde condensate, which is the stable and commercially utilized form.[3] The final pH is typically adjusted to a range of 7 to 9.[9]

Experimental Protocols and Key Parameters

The following tables summarize the quantitative data from various cited experimental protocols for the synthesis of naphthalene sulfonate formaldehyde condensates. These parameters are crucial for controlling the molecular weight and performance characteristics of the final product.

Table 1: Sulfonation Stage Parameters

| Parameter | Value | Source |

| Molar Ratio (Naphthalene:Sulfuric Acid) | 1 : 1.2 - 1.4 | [8] |

| 1 : 1.3 - 1.4 | [5] | |

| 1 : 1.0 - 1.05 | ||

| ~ 1 : 2 | [2] | |

| Reaction Temperature | 150 - 165°C | [8] |

| 160 - 165°C | [5] | |

| 120 - 165°C | [10] | |

| ~ 160°C | [2] | |

| Reaction Time | 2 - 5 hours | [8] |

| ~ 2 hours | [5] | |

| 3 - 8 hours | [10] | |

| 3 hours | [8] |

Table 2: Condensation Stage Parameters

| Parameter | Value | Source |

| Molar Ratio (Sulfonated Product:Formaldehyde) | 1 : 0.95 - 0.99 | [8] |

| 1 : 0.7 - 0.9 | ||

| 1 : 0.6 - 0.8 | [10] | |

| Reaction Temperature | 85 - 95°C (Formaldehyde Addition) | [8] |

| 95 - 105°C (Condensation) | [8] | |

| 110 - 120°C | [2] | |

| Reaction Time | 3 - 6 hours (Formaldehyde Addition) | [8] |

| 10 - 18 hours (Condensation) | [8] | |

| 5.5 hours | [2][6] |

Table 3: Neutralization Stage Parameters

| Parameter | Value | Source |

| Neutralizing Agent | Calcium Carbonate | [8] |

| Sodium Hydroxide | [3][9] | |

| Final pH | ~ 6 | [8] |

| 7 - 9 | [9] | |

| 8 - 9 | [11] | |

| Temperature | 80 - 95°C | [8] |

| 60 - 65°C | [9] |

Visualizing the Process and Chemistry

To further elucidate the polymerization process, the following diagrams, created using the DOT language, illustrate the overall experimental workflow and the chemical reaction pathway.

Caption: Overall experimental workflow for the synthesis of SNFCs.

References

- 1. China Naphthalene Superplasticizer | Top Grade SNF Superplasticizer [wotaichem.com]

- 2. researchgate.net [researchgate.net]

- 3. chinalignin.com [chinalignin.com]

- 4. lignincorp.com [lignincorp.com]

- 5. concretechemicals.home.blog [concretechemicals.home.blog]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (EVT-1221598) | 9084-06-4 [evitachem.com]

- 8. US20060183879A1 - Process for producing a naphthalenesulfonate formaldehyde condensate - Google Patents [patents.google.com]

- 9. CN102070495A - Method for preparing naphthalene sulfonic acid-formaldehyde condensate - Google Patents [patents.google.com]

- 10. CN101880247A - Method for producing naphthalene sulfonic formaldehyde condensation compound - Google Patents [patents.google.com]

- 11. CN103172293A - Technical formula and production technology for preparing naphthalene-based superplasticizer - Google Patents [patents.google.com]

Spectroscopic Characterization of Formaldehyde and Naphthalene-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of formaldehyde, naphthalene-2-sulfonic acid, and their condensation product. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with these compounds. This document details the key spectroscopic properties, experimental protocols for analysis, and the underlying reaction mechanism. Additionally, it explores the biological relevance of naphthalene sulfonic acid derivatives by illustrating their interaction with a key cellular signaling pathway.

Introduction

Formaldehyde, a fundamental aldehyde, and naphthalene-2-sulfonic acid, an aromatic sulfonic acid, are important industrial chemicals. Their condensation reaction leads to the formation of sulfonated naphthalene-formaldehyde (SNF) condensates, which are widely used as superplasticizers in concrete, dispersants in various industries, and as intermediates in the synthesis of dyes and other chemicals.[1] Understanding the spectroscopic characteristics of the individual reactants and the resulting polymer is crucial for quality control, reaction monitoring, and for exploring their interactions in biological systems.

Recent studies have highlighted the biological activities of naphthalene sulfonic acid derivatives, including their potential to modulate cellular signaling pathways, such as the IL6/JAK2/STAT3 pathway, which is implicated in cancer and inflammatory diseases.[2][3] This guide will provide the foundational spectroscopic information necessary to further investigate these and other potential biomedical applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for formaldehyde, naphthalene-2-sulfonic acid, and their condensation product. This allows for a clear comparison of their spectral properties.

Table 1: UV-Visible Spectroscopy Data

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions |

| Formaldehyde (derivatized) | 565 | Not specified | Water (after reaction with chromotropic acid)[4][5] |

| Formaldehyde (gas phase) | 339 | Not applicable | Gas phase[1] |

| Naphthalene-2-Sulfonic Acid | ~220-230, ~270-290 | Not specified | Water |

| Sulfonated Naphthalene-Formaldehyde Condensate | 210-250 | Not specified | Water[6] |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Peaks (cm⁻¹) | Assignment |

| Formaldehyde (gas phase) | ~1746 | C=O stretch[7] |

| ~2782, ~2843 | C-H stretch[7] | |

| Naphthalene-2-Sulfonic Acid | ~1040, ~1180 | S=O stretch |

| ~3050 | Aromatic C-H stretch | |

| ~750, ~820, ~860 | C-H out-of-plane bending | |

| Sulfonated Naphthalene-Formaldehyde Condensate | 3431 (broad) | O-H stretch (residual water) |

| ~1600 | Aromatic C=C stretch | |

| 1030-1200 | S=O stretch of sulfonic group[8] | |

| ~2925 | Aliphatic C-H stretch (from -CH₂- bridges) |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Solvent |

| Formaldehyde | 3.347 (hydrated form: methylene glycol)[9] | 73.58 (hydrated form)[9] | D₂O |

| Naphthalene-2-Sulfonic Acid | 7.5-8.5 (complex multiplet) | 125-140 | D₂O |

| Sulfonated Naphthalene-Formaldehyde Condensate | 7.0-8.5 (broad, aromatic) | 125-145 (aromatic) | D₂O[10][11] |

| 4.0-5.0 (broad, -CH₂- bridges) | ~40 (-CH₂- bridges) | D₂O[10][11] |

Table 4: Fluorescence Spectroscopy Data

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Method |

| Naphthalene (for reference) | 311 | 322 | Conventional[12] |

| Naphthalene-2-Sulfonic Acid | ~280 | ~340 | Conventional |

| Sulfonated Naphthalene-Formaldehyde Condensate | 230 | Not specified | Conventional[13] |

| Scanned (200-400) | Scanned (305-505) | Synchronous Scan (Δλ = 105 nm)[13][14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Sulfonated Naphthalene-Formaldehyde Condensate

The synthesis of the SNF condensate is a multi-step process involving sulfonation, condensation, and neutralization.

Protocol:

-

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at a temperature of 160-165°C. This high temperature favors the formation of the thermodynamically more stable β-isomer (naphthalene-2-sulfonic acid).

-

Condensation: After the sulfonation is complete, the reaction mixture is cooled, and an aqueous solution of formaldehyde (typically 37%) is added. The condensation reaction is then carried out at a temperature of approximately 100°C for several hours.

-

Neutralization: The resulting acidic polymer solution is neutralized with a base, such as sodium hydroxide, to a pH of 7-9. This step produces the sodium salt of the sulfonated naphthalene-formaldehyde condensate.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare stock solutions of the analytes in deionized water. For the SNF condensate, a concentration of 10⁻³ mol/L is a suitable starting point.[15]

-

For quantitative analysis of formaldehyde via derivatization, follow a standard procedure using chromotropic acid.[4][5]

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan a wavelength range of at least 200-800 nm.

-

Use quartz cuvettes with a 1 cm path length.

-

Use deionized water as the blank.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Measurement:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.[6]

-

Collect a background spectrum of the empty sample compartment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O) for these water-soluble compounds.

-

Sample concentrations are typically in the range of 5-20 mg/mL.

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectra to an internal or external standard. For D₂O, residual HDO can be used as a reference for ¹H spectra.

Fluorescence Spectroscopy

Sample Preparation:

-

Prepare dilute solutions of the analytes in deionized water to avoid inner filter effects.

-

Degas the solutions with nitrogen for 5 minutes to remove dissolved oxygen, which can quench fluorescence.[13]

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

For conventional spectra, determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated emission maximum. Then, acquire the emission spectrum using the determined excitation maximum.

-

For synchronous fluorescence spectroscopy of the SNF condensate, set the wavelength difference (Δλ) between the excitation and emission monochromators to 105 nm and scan the excitation wavelength from 200 to 400 nm.[13][14]

Reaction Mechanism and Biological Pathway Interactions

Condensation Reaction Workflow

The formation of the sulfonated naphthalene-formaldehyde condensate from naphthalene is a well-established industrial process. The key steps are outlined in the diagram below.

References

- 1. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pepolska.pl [pepolska.pl]

- 5. perkinelmer.com [perkinelmer.com]

- 6. researchgate.net [researchgate.net]

- 7. Formaldehyde [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmse000256 Formaldehyde at BMRB [bmrb.io]

- 10. Synthesis and Structural Elucidation of Sulfonated Naphthalene-Formaldehyde | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formaldehyde(50-00-0) 1H NMR spectrum [chemicalbook.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Naphthalene Sulfonic Acid Formaldehyde Condensate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of naphthalene sulfonic acid formaldehyde condensate (NSFC) in aqueous solutions. NSFCs are anionic polymers widely utilized as dispersants, superplasticizers, and wetting agents in various industrial applications, including pharmaceuticals.[1][2][3] Understanding their behavior in aqueous environments is critical for formulation development, quality control, and ensuring product performance and stability.

Physicochemical Properties and Solubility

Naphthalene sulfonic acid formaldehyde condensates are typically produced as sodium salts and are characterized by their high water solubility.[4][5] This solubility is attributed to the presence of numerous sulfonate groups along the polymer backbone, which readily hydrate in aqueous media.[6] While precise quantitative data on solubility limits across a wide range of conditions is not extensively available in publicly accessible literature, the general consensus from technical data sheets and scientific publications is that NSFCs are "easily soluble" or "highly soluble" in water.[4][5][7]

Factors Influencing Solubility:

Several factors can influence the solubility of NSFC in aqueous solutions:

-

Molecular Weight: The molecular weight of the NSFC polymer, which is dependent on the degree of polymerization, can affect its solubility. While generally soluble, very high molecular weight species may exhibit different solubility characteristics.[4]

-

pH: NSFCs are reported to be stable and soluble in neutral to alkaline conditions.[4] However, in highly acidic environments, their stability and, consequently, their solubility may be compromised.[4]

-

Temperature: While specific data on the temperature dependence of NSFC solubility is scarce, for most salts, solubility increases with temperature. However, the stability of the polymer at elevated temperatures must also be considered.

A qualitative summary of factors affecting NSFC solubility is presented below:

| Factor | Influence on Solubility | Remarks |

| Polarity of Solvent | Highly soluble in water and polar organic solvents; insoluble in non-polar organic solvents.[7][8] | The sulfonate groups impart a high degree of polarity to the molecule. |

| pH | Generally stable and soluble in neutral to alkaline solutions (pH 7-13).[4] May degrade in highly acidic conditions.[4] | The sulfonate groups are salts of a strong acid and remain ionized over a wide pH range. |

| Temperature | Generally stable up to around 200°C.[4] | High temperatures can lead to decomposition. |

| Ionic Strength | The presence of electrolytes can influence solubility, though specific quantitative data is limited. | High concentrations of salts may lead to "salting out" effects. |

Stability of Naphthalene Sulfonic Acid Formaldehyde Condensate in Aqueous Solutions

NSFCs are generally considered to be chemically stable, particularly in the neutral to alkaline pH range typically encountered in many formulations.[4] This stability is crucial for their application in products with a long shelf-life.

Degradation Pathways:

While stable under normal conditions, NSFCs can undergo degradation under certain circumstances:

-

Acid Hydrolysis: In strongly acidic environments, the methylene bridges linking the naphthalene sulfonic acid units can be susceptible to hydrolysis, leading to a breakdown of the polymer chain.[4]

-

Oxidative Degradation: The aromatic rings of the naphthalene units could be susceptible to oxidation, although specific studies on the oxidative degradation of NSFC in aqueous solutions are not widely reported.

-

Thermal Degradation: At elevated temperatures (above 200°C), NSFCs can undergo thermal decomposition.[4]

-

Biodegradation: The biodegradation of NSFC is reported to be slow. The sulfonic group imparts high stability to the benzene ring, making the compound resistant to microbial degradation.[9] Studies have shown that lower molecular weight oligomers are more susceptible to biodegradation than higher molecular weight polymers.[10]

A summary of the stability of NSFC under various conditions is provided below:

| Condition | Stability Profile | Remarks |

| pH | Stable in neutral to alkaline conditions (pH ~7-13).[4] | Susceptible to degradation in highly acidic environments.[4] |

| Temperature | Thermally stable up to approximately 200°C.[4] | Decomposition may occur at higher temperatures. |

| Biological | Generally resistant to biodegradation.[9] | Lower molecular weight fractions may be more biodegradable.[10] |

Aggregation Behavior in Aqueous Solutions

As amphiphilic polymers, NSFCs can exhibit aggregation behavior in aqueous solutions, though they are not conventional surfactants that form well-defined micelles. The aggregation is more akin to the association of polyelectrolyte chains. This behavior is important as it can influence the dispersant and stabilizing properties of the polymer.

Experimental Protocols

Synthesis of Sodium Naphthalene Sulfonic Acid Formaldehyde Condensate

The synthesis of NSFC is a multi-step process involving sulfonation, condensation, and neutralization.[12][13]

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Formaldehyde solution (37%)

-

Sodium hydroxide solution

Procedure:

-

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at a high temperature (typically 160-165°C) for several hours. This step introduces sulfonic acid groups onto the naphthalene rings, primarily at the β-position.[12]

-

Hydrolysis (Optional): A small amount of water may be added to hydrolyze and remove any α-naphthalene sulfonic acid, which is less stable.[12]

-

Condensation: The reaction mixture is cooled (e.g., to 110°C), and formaldehyde solution is added. The condensation reaction is then carried out for several hours to form the polymer chains.[12]

-

Neutralization: The reaction mixture is cooled, and a sodium hydroxide solution is added to neutralize the excess sulfuric acid and the sulfonic acid groups on the polymer, forming the sodium salt of the naphthalene sulfonic acid formaldehyde condensate. The pH is typically adjusted to 7-9.[12]

-

Drying: The final product can be dried to a powder form.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Sodium Naphthalene Sulfonic Acid Formaldehyde Condensate.

Quantitative Analysis of NSFC in Aqueous Solutions using HPLC

A robust method for the quantification of NSFC in aqueous samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][15]

Instrumentation:

-

HPLC system with a gradient pump

-

Fluorescence detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ion-pairing agent (e.g., tetrabutylammonium bromide)

-

NSFC standard for calibration

Procedure:

-

Sample Preparation: Aqueous samples may require a solid-phase extraction (SPE) step for cleanup and pre-concentration, especially for environmental samples with low concentrations.[14]

-

Chromatographic Conditions:

-

Mobile Phase A: Aqueous buffer with ion-pairing agent.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution from a lower to a higher concentration of acetonitrile is typically used to separate the different oligomers of NSFC.[16]

-

Flow Rate: Typically around 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Detection:

-

Excitation Wavelength: Around 230 nm.

-

Emission Wavelength: Around 330 nm.

-

-

Quantification: A calibration curve is generated using standard solutions of NSFC of known concentrations. The concentration of NSFC in the sample is determined by comparing its peak area to the calibration curve.

Diagram of Analytical Workflow:

Caption: Workflow for the quantitative analysis of NSFC in aqueous solutions using HPLC.

Logical Relationships in Aqueous Behavior

The solubility and stability of NSFC in an aqueous environment are governed by a set of interconnected physicochemical properties and external factors.

Diagram of Influencing Factors:

Caption: Interplay of factors affecting NSFC's aqueous solubility and stability.

Conclusion

Naphthalene sulfonic acid formaldehyde condensates are highly water-soluble polymers that exhibit good stability in neutral to alkaline aqueous solutions. Their solubility is primarily driven by the high density of sulfonate groups, while their stability is a function of the resilience of the polymer backbone under various environmental conditions. While detailed quantitative data on solubility and degradation kinetics are not widely available, the established qualitative understanding of their behavior provides a strong foundation for their application in research and development. The provided experimental protocols for synthesis and analysis offer practical guidance for working with these versatile polymers. Further research to quantify the precise solubility and stability parameters under a broader range of conditions would be beneficial for optimizing their use in advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasticizer - Wikipedia [en.wikipedia.org]

- 3. kingsunchemical.com [kingsunchemical.com]

- 4. Sodium Naphthalene Formaldehyde properties - INTERSURFCHEM [polymerchem.org]

- 5. chemiis.com [chemiis.com]

- 6. chinalignin.com [chinalignin.com]

- 7. SODIUM NAPHTALENE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 8. Sodium Naphthalene Sulfonate Formaldehyde Condensate (NNO) | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 9. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chinalignin.com [chinalignin.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Anionic Surfactant Properties of Sulfonated Naphthalene Formaldehyde

Introduction

Sulfonated Naphthalene Formaldehyde (SNF), also known as naphthalene sulfonate formaldehyde condensate (NSFC) or poly(naphthalene sulfonate), is a high-performance anionic surfactant and dispersant. It is a synthetic polymer belonging to the class of aromatic sulfonate formaldehyde condensates.[1] Structurally, SNF consists of naphthalene rings linked by methylene bridges, with sulfonate groups attached to the aromatic rings.[1] These sulfonate groups (–SO₃Na) impart a strong negative charge and high water solubility, making SNF an effective agent for dispersing particles in aqueous systems.[1]

Primarily recognized for its role as a superplasticizer or high-range water reducer in the construction industry, SNF's utility extends to various sectors including textiles, leather tanning, agriculture, and pigment industries.[1][2] Its principal function is to adsorb onto the surface of particles, reducing inter-particle attraction and preventing agglomeration, thereby improving the flow, stability, and performance of suspensions and emulsions.[3][4] This guide provides a detailed technical overview of its synthesis, mechanism of action, key surfactant properties, and the experimental protocols used for its characterization.

Synthesis of Sulfonated Naphthalene Formaldehyde

The industrial production of SNF is typically a three-step chemical process involving sulfonation, condensation, and neutralization.[1][3]

-

Sulfonation: Naphthalene (C₁₀H₈) is reacted with concentrated sulfuric acid (H₂SO₄) at elevated temperatures, typically between 120–160°C. This electrophilic aromatic substitution reaction attaches sulfonic acid (–SO₃H) groups to the naphthalene rings, forming naphthalene sulfonic acid.[1]

-

Condensation (Polymerization): The resulting naphthalene sulfonic acid is then polymerized with formaldehyde (CH₂O) under acidic conditions. The formaldehyde creates methylene bridges (–CH₂–) that link the naphthalene sulfonic acid monomers into a polymeric chain.[1] The degree of polymerization can be controlled by adjusting reaction parameters like temperature and reactant ratios to tailor the molecular weight for specific applications.[1]

-

Neutralization: Finally, the acidic polymer is neutralized with a base, most commonly sodium hydroxide (NaOH). This step converts the sulfonic acid groups into their highly water-soluble sodium salt form (–SO₃Na), yielding the final product.[1]

References

"molecular weight determination of naphthalene-2-sulfonic acid polymers"

An In-depth Technical Guide:

Molecular Weight Determination of Naphthalene-2-Sulfonic Acid Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naphthalene-2-sulfonic acid polymers, typically formed by the condensation reaction of naphthalene-2-sulfonic acid with formaldehyde, are widely utilized as high-performance superplasticizers for concrete, dispersing agents for dyes, and as synthetic tanning agents.[1][2][3] The efficacy of these polymers is intrinsically linked to their molecular weight (MW) and molecular weight distribution (polydispersity). A higher degree of condensation generally leads to enhanced performance.[1] Therefore, accurate and reliable determination of the molecular weight characteristics—such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI)—is critical for quality control, performance optimization, and regulatory compliance.

This technical guide provides an in-depth overview of the primary analytical techniques employed for the molecular weight characterization of these polymers. It includes detailed experimental protocols, data presentation formats, and visual diagrams of the core methodologies.

Core Analytical Techniques

The determination of the molecular weight of these sulfonated polymers is primarily achieved through a combination of chromatographic and mass spectrometric techniques. The most prominent methods are Size Exclusion Chromatography (SEC/GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Ion-Pair Chromatography (IPC).

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, or GPC, is the most common technique for determining the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. The polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later.[5]

Experimental Protocol:

-

Instrumentation: A high-temperature GPC system, such as an Agilent PL-GPC 220, equipped with a refractive index (RI) detector is recommended.[4][5] The system should be capable of maintaining stable temperatures up to 80°C or higher to reduce solvent viscosity and minimize non-SEC interactions.[6]

-

Columns: A set of columns with a range of pore sizes suitable for water-soluble polymers, such as two Agilent PLgel 10 µm MIXED-B columns, is effective.[5]

-

Mobile Phase: Due to the polyelectrolytic nature of naphthalene-2-sulfonic acid polymers, ionic interactions with the column packing material must be suppressed to ensure separation is purely based on size.[6] A typical mobile phase is an aqueous solution of 0.1 M Sodium Nitrate (NaNO₃) with 0.02% Sodium Azide (NaN₃) as a biocide. An organic modifier like acetonitrile (ACN) can also be added to minimize hydrophobic interactions.[6]

-

Temperature: The column and detector compartments should be maintained at an elevated temperature, for instance, 50°C or 60°C, to improve resolution and reduce viscosity.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Calibration: The system must be calibrated using narrow-distribution polymer standards with a similar chemical nature. Sodium polystyrene sulfonate (NaPSS) standards are an excellent choice for this application.[6] A calibration curve of log(MW) versus elution time is generated.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the polymer sample into a vial.

-

Dissolve the sample in 2-4 mL of the mobile phase. Gentle heating or agitation may be required to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.

-

-

Data Analysis: The molecular weight averages (Mw, Mn) and PDI are calculated from the sample's chromatogram relative to the calibration curve using specialized GPC software.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful soft ionization technique used for the direct measurement of a polymer's molecular weight.[7] It provides absolute molecular weight values for individual oligomer chains, offering detailed insight into the polymer's composition, including repeating units and end-groups.[7][8]

Experimental Protocol:

-

Instrumentation: A high-resolution MALDI-TOF mass spectrometer, such as a JMS-S3000 SpiralTOF™, is used.[7]

-

Matrix Selection: A suitable matrix is crucial for successful analysis. The matrix absorbs the laser energy, facilitating the desorption and ionization of the polymer molecules. For sulfonated aromatic polymers, matrices such as 2,5-dihydroxybenzoic acid (DHB) or dithranol are commonly used.

-

Sample Preparation:

-

Prepare a stock solution of the polymer sample in a suitable solvent (e.g., deionized water or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a saturated solution of the matrix in a solvent like acetonitrile (ACN) or tetrahydrofuran (THF).

-

Mix the polymer solution and the matrix solution in a 1:10 (v/v) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry or use a vacuum desiccator to facilitate co-crystallization.

-

-

Data Acquisition: The instrument is operated in reflectron mode for higher resolution. The laser is fired at the sample spot, and the time it takes for the generated ions to travel down the flight tube to the detector is measured. This time-of-flight is used to calculate the mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows a series of peaks, each corresponding to an individual oligomer chain (n-mer). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the calculation of absolute Mn and Mw values.

Ion-Pair Chromatography (IPC)

IPC is a high-resolution liquid chromatography technique particularly effective for separating the lower oligomers of sulfonated naphthalene-formaldehyde condensates (SNFCs).[3][9] It utilizes an ion-pairing reagent in the mobile phase, which forms a neutral, hydrophobic complex with the anionic sulfonate groups, allowing for their retention and separation on a standard reversed-phase column.

Experimental Protocol:

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector. Fluorescence detection often provides higher sensitivity and selectivity for these aromatic compounds.[3]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an ion-pairing agent (e.g., 5 mM tetrabutylammonium bisulfate).

-

Solvent B: Acetonitrile (ACN).

-

A typical gradient might run from 20% B to 80% B over 30 minutes.

-

-

Detection: Fluorescence detection with excitation at ~280 nm and emission at ~340 nm.

-

Sample Preparation: Dissolve the polymer sample in Solvent A and filter through a 0.45 µm filter.

-

Data Analysis: The method can achieve full resolution of oligomers up to a degree of condensation of n=5 and partial resolution up to n=15.[3] This allows for the determination of the distribution of lower molecular weight species and can be used to calculate Mn and Mw for that range.[3][9]

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Comparison of Core Analytical Techniques

| Feature | Size Exclusion Chromatography (GPC/SEC) | MALDI-TOF Mass Spectrometry | Ion-Pair Chromatography (IPC) |

| Principle | Separation by hydrodynamic volume | Absolute mass-to-charge ratio measurement | Separation by polarity after ion-pairing |

| Information | Relative Mw, Mn, PDI | Absolute Mw, Mn, PDI, End-groups | High-resolution separation of low-n oligomers |

| Advantages | Robust, well-established, good for broad distributions | High accuracy, provides structural information | Excellent resolution for smaller oligomers |

| Limitations | Requires calibration with suitable standards; potential for non-SEC interactions[6] | Mass discrimination against higher MW species; matrix interference | Limited to lower molecular weight range; complex mobile phase |

Table 2: Typical Experimental Parameters for SEC/GPC Analysis

| Parameter | Value / Description |

| Instrument | High-Temperature GPC System |

| Columns | 2 x PLgel 10 µm MIXED-B (or similar)[5] |

| Mobile Phase | 0.1 M NaNO₃ in Water[6] |

| Flow Rate | 1.0 mL/min |

| Temperature | 50 °C[6] |

| Detector | Refractive Index (RI) |

| Calibration | Sodium Polystyrene Sulfonate (NaPSS) Standards[6] |

Table 3: Example Molecular Weight Data for Different Polymer Batches

| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| PNS-Batch-001 | 1,850 | 3,980 | 2.15 |

| PNS-Batch-002 | 2,100 | 5,250 | 2.50 |

| PNS-Batch-003 | 1,600 | 2,880 | 1.80 |

Mandatory Visualizations

Diagrams illustrating workflows and principles provide a clear conceptual understanding of the methodologies.

Caption: General experimental workflow for polymer molecular weight determination.

References

- 1. researchgate.net [researchgate.net]

- 2. santos.com [santos.com]

- 3. Analysis of sulfonated naphthalene-formaldehyde condensates by ion-pair chromatography and their quantitative determination from aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Aqueous size-exclusion chromatography of polyelectrolytes on reversed-phase and hydrophilic interaction chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Characterization of High Molecular Weight Polyesters by Matrix-Assisted Laser Desorption/Ionization High-Resolution Time-of-Flight Mass Spectrometry Combined with On-plate Alkaline Degradation and Mass Defect Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Sulfonation in the Properties of Naphthalene Formaldehyde Condensates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role sulfonation plays in defining the physicochemical properties and applications of naphthalene formaldehyde condensates (NFCs). Sulfonated naphthalene formaldehyde condensates (SNFs) are high-performance anionic surfactants widely utilized across various industries due to their exceptional dispersing capabilities. This document delves into the synthesis, mechanism of action, characterization, and the structure-property relationships dictated by the degree of sulfonation.

Introduction to Sulfonated Naphthalene Formaldehyde Condensates

Naphthalene formaldehyde condensates are polymeric materials synthesized from the reaction of naphthalene, formaldehyde, and a sulfonating agent, typically sulfuric acid.[1] The introduction of sulfonic acid groups (-SO₃H) onto the naphthalene rings is a pivotal step that transforms the otherwise water-insoluble naphthalene-formaldehyde polymer into a highly water-soluble and surface-active agent.[2] The resulting polymer, commonly referred to as SNF, consists of sulfonated naphthalene rings linked by methylene bridges.[3]

The primary function of SNF is to act as a dispersant, preventing the agglomeration of particles in a liquid medium.[1] This property is leveraged in numerous applications, including as a superplasticizer in concrete to enhance workability and strength, a dispersing agent for dyes in the textile industry, and in the formulation of pesticides and other agrochemicals.[1][4]

The Pivotal Role of Sulfonation

The sulfonation process is the cornerstone of SNF's functionality. The sulfonic acid groups attached to the naphthalene backbone are strong acids and, when neutralized (typically with sodium hydroxide), exist as sulfonate anions (-SO₃⁻). This imparts a significant negative charge to the polymer chain in aqueous solutions.

Mechanism of Dispersion:

When SNF is introduced into a suspension of particles (e.g., cement grains in water or dye particles in a dyebath), the polymer chains adsorb onto the surface of these particles.[1] This adsorption is driven by van der Waals forces between the naphthalene rings and the particle surface. The key effects of this adsorption are:

-

Electrostatic Repulsion: The negatively charged sulfonate groups extending from the adsorbed polymer chains create a net negative charge on the surface of the particles. This leads to electrostatic repulsion between adjacent particles, preventing them from flocculating or clumping together.[5]

-

Steric Hindrance: The polymer chains adsorbed on the particle surfaces create a physical barrier that also contributes to preventing particle aggregation.[5]

The combination of these electrostatic and steric effects results in a stable, well-dispersed system. The degree of sulfonation directly influences the charge density of the polymer, and consequently, the magnitude of the repulsive forces and the overall dispersing efficacy.

Synthesis of Sulfonated Naphthalene Formaldehyde Condensates

The synthesis of SNF is a multi-step process involving sulfonation, condensation, and neutralization.

Experimental Protocol: Synthesis of SNF

This protocol outlines a general procedure for the laboratory-scale synthesis of sodium naphthalene sulfonate formaldehyde condensate.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Formaldehyde solution (37-40%)

-

Sodium Hydroxide solution

Procedure:

-

Sulfonation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, melt naphthalene.

-

Slowly add concentrated sulfuric acid to the molten naphthalene with continuous stirring. The molar ratio of naphthalene to sulfuric acid is a critical parameter, typically ranging from 1:1 to 1:2.[6]

-

Heat the mixture to a temperature between 150°C and 165°C and maintain for 2 to 5 hours to ensure the formation of β-naphthalene sulfonic acid.[7] Higher temperatures favor the formation of the more stable β-isomer.

-

-

Condensation:

-

Cool the reaction mixture to approximately 80-95°C.

-

Slowly add formaldehyde solution to the naphthalene sulfonic acid. The molar ratio of naphthalene sulfonic acid to formaldehyde is typically in the range of 1:0.7 to 1:1.

-

Maintain the temperature between 95°C and 120°C for 3 to 6 hours to allow for the condensation reaction to proceed, forming the polymer chains.[6][7]

-

-

Neutralization:

-

Cool the resulting polymer solution.

-

Slowly add a sodium hydroxide solution to neutralize the acidic polymer to a pH of 7-9. This converts the sulfonic acid groups to their sodium salt form.[3]

-

Experimental Workflow Diagram:

Caption: Synthesis workflow for Sulfonated Naphthalene Formaldehyde Condensate.

Characterization and the Influence of Sulfonation on Properties

The properties of SNF are intrinsically linked to its molecular structure, particularly the degree of sulfonation and the molecular weight distribution. A higher degree of sulfonation generally leads to a higher charge density and improved dispersibility.

Experimental Protocols: Characterization of SNF

Determination of Degree of Sulfonation (DS):

The degree of sulfonation, which is the number of sulfonate groups per repeating unit of the polymer, is a critical parameter. It can be determined by several methods:

-

Titration: A known amount of the acidic form of the SNF polymer is dissolved in a suitable solvent and titrated with a standardized base. The endpoint allows for the calculation of the sulfonic acid content.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of sulfonate groups can be confirmed by characteristic absorption bands. The ratio of the intensity of a sulfonate-specific peak to a peak from the naphthalene backbone can be used to quantify the degree of sulfonation, often after calibration with standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of sulfonation by integrating the signals of the aromatic protons on the sulfonated and non-sulfonated rings.

-

Thermogravimetric Analysis (TGA): The thermal decomposition of the sulfonate groups occurs at a specific temperature range. The weight loss in this range can be correlated to the degree of sulfonation.

Determination of Molecular Weight:

The molecular weight and its distribution are crucial for the performance of SNF.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Impact of Sulfonation on Key Properties

While specific quantitative data directly correlating the degree of sulfonation to performance metrics is not extensively consolidated in publicly available literature, the following relationships are well-established based on the underlying chemical principles.

| Property | Effect of Increasing Degree of Sulfonation | Rationale |

| Water Solubility | Increases | The sulfonic acid groups are highly hydrophilic, enhancing the interaction of the polymer with water.[3] |

| Dispersing Power | Generally Increases | A higher density of sulfonate groups leads to greater electrostatic repulsion between particles.[1] |

| Adsorption onto Particles | Can be influenced | The balance between the hydrophobic naphthalene backbone and the hydrophilic sulfonate groups affects the adsorption behavior. |

| Viscosity of Dispersion | Generally Decreases | Improved dispersion and prevention of agglomeration lead to a lower viscosity of the suspension at a given solids content. |

| Zeta Potential of Particles | Becomes more negative | Increased negative charge on the particle surface due to the higher number of sulfonate groups. |

Logical Relationship Diagram:

Caption: Influence of sulfonation on key properties of SNF.

Applications with a Focus on Scientific and Research Contexts

The primary applications of SNF are in industries where control over particle dispersion is crucial.

| Application Area | Specific Use | Role of Sulfonation |

| Construction | Concrete Superplasticizer | Reduces water-to-cement ratio, increasing strength and workability by dispersing cement particles.[1] |

| Textile Industry | Dispersing agent for dyes | Ensures uniform color by preventing dye aggregation.[1] |

| Agrochemicals | Dispersant in pesticide formulations | Improves the stability and efficacy of pesticide suspensions.[8] |

| Ceramics | Dispersant for ceramic slurries | Improves the flow properties of ceramic slips for casting. |

| Research | Model anionic polyelectrolyte | Used in studies of polymer adsorption, colloidal stability, and surface forces. |

Relevance to Drug Development Professionals

The direct application of sulfonated naphthalene formaldehyde condensates in drug formulations is not well-documented in mainstream pharmaceutical literature. However, the principles of their function as dispersing agents are highly relevant to drug development, particularly for poorly soluble active pharmaceutical ingredients (APIs).

While SNF itself may not be a common pharmaceutical excipient, understanding its structure-property relationships can inform the design of novel, biocompatible sulfonated polymers for pharmaceutical applications.[9] The challenges in formulating poorly water-soluble drugs often involve preventing their aggregation and enhancing their dissolution rate. Sulfonated polymers, in general, are explored for these purposes.

Potential (Exploratory) Areas of Interest:

-

Dispersants for Nanocrystal Suspensions: The principles of electrostatic and steric stabilization provided by SNF could be applied to the design of new excipients for stabilizing nanosuspensions of APIs, thereby improving their bioavailability.

-

Surface Modification of Drug Carriers: Sulfonated polymers can be used to modify the surface of drug delivery systems like nanoparticles or liposomes to enhance their stability in biological fluids.

-

Component in Mucoadhesive Formulations: The anionic nature of sulfonated polymers can contribute to mucoadhesive properties through interactions with positively charged components of mucus.[9]

It is important to note that for any application in drug development, extensive studies on biocompatibility, toxicity, and interactions with biological systems would be required. The presence of formaldehyde in the synthesis of SNF would be a significant concern for pharmaceutical use and would necessitate highly purified materials and rigorous safety assessments.

Conclusion

Sulfonation is the key chemical modification that imparts the desirable properties to naphthalene formaldehyde condensates, transforming them into powerful dispersing agents. The degree of sulfonation is a critical parameter that governs the charge density, solubility, and ultimately, the performance of these polymers in a wide range of industrial applications. While their direct use in drug development is not established, the fundamental principles of their dispersing action provide valuable insights for the design of novel excipients to address formulation challenges with poorly soluble drugs. Further research into the biocompatibility and purification of sulfonated polymers could open new avenues for their application in the pharmaceutical sciences.

References

- 1. chinalignin.com [chinalignin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lignincorp.com [lignincorp.com]

- 4. Introduction to Sodium Naphthalene Sulfonate Formaldehyde(SNF) - Vinati Organics Limited. [vinatiorganics.com]

- 5. Applications of Polymers as Pharmaceutical Excipients in Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20060183879A1 - Process for producing a naphthalenesulfonate formaldehyde condensate - Google Patents [patents.google.com]

- 8. A review of polymers as multifunctional excipients in drug dosage form technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Isomers of Naphthalene Sulfonic Acid and Their Effect on Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary isomers of naphthalene sulfonic acid, their synthesis, and their distinct effects on polymerization processes, with a focus on the creation of sulfonated naphthalene formaldehyde condensates.

Introduction to Naphthalene Sulfonic Acid Isomers

Naphthalene sulfonic acids are derivatives of naphthalene that play a crucial role as intermediates in the synthesis of various chemicals, including dyes and surfactants.[1] In the context of polymer chemistry, they are key monomers for producing sulfonated naphthalene formaldehyde (SNF) condensates, which are widely used as high-range water reducers (superplasticizers) in concrete, as well as dispersing agents in textile dyeing and other industries.[2][3][4]

The sulfonation of naphthalene can produce two primary monosulfonic acid isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[1][5] The position of the sulfonic acid group on the naphthalene ring significantly influences the monomer's stability and reactivity, which in turn dictates the properties of the resulting polymer.

Synthesis and Properties of Naphthalene Sulfonic Acid Isomers